N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide is a complex heterocyclic compound that combines a thiazole ring, a pyridine ring, and a nitrofuran moiety. This compound is of significant interest due to its potential pharmacological activities and its unique structural features, which allow for various chemical modifications and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, antiinflammatory, antifungal, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide typically involves the construction of the thiazolo[4,5-b]pyridine core followed by the introduction of the nitrofuran moiety. One common approach starts with the synthesis of the thiazole ring, which is then annulated with a pyridine derivative. The nitrofuran moiety is introduced through a nitration reaction, followed by the formation of the carboxamide group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalytic amounts of specific reagents, controlled temperature conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the nitrofuran moiety .
Scientific Research Applications
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its antitumor activities and potential as a drug candidate.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[4,5-b]pyridine derivatives and nitrofuran-based compounds. These compounds share structural similarities but may differ in their specific functional groups and pharmacological activities .
Uniqueness
What sets N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide apart is its unique combination of a thiazole ring, a pyridine ring, and a nitrofuran moiety.
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c1-6-5-7(2)14-11-10(6)22-13(15-11)16-12(18)8-3-4-9(21-8)17(19)20/h3-5H,1-2H3,(H,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBAYMKAZRSYHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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